molecular formula C8H9N3O3 B2934250 2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 132164-87-5

2-(dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2934250
CAS No.: 132164-87-5
M. Wt: 195.178
InChI Key: IQFQCDKARJMKCT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile is a synthetic organic compound known for its versatile applications in various fields of scientific research. It features a unique structure characterized by an oxazine ring, which imparts significant chemical properties and reactivity.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(Dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves the reaction of appropriate nitriles with methoxy-substituted oxazine derivatives. Common reaction conditions may include the use of specific solvents, temperature control, and catalyst inclusion to facilitate the formation of the target compound.

Industrial production methods: : On an industrial scale, the production of this compound involves large-scale chemical reactors with rigorous control over reaction parameters to ensure high yields and purity. Catalysts, such as Lewis acids, might be employed to enhance reaction efficiency, while automated systems are utilized for precise monitoring and adjustments.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Under oxidative conditions, the oxazine ring can undergo structural modifications, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions might target the nitrile or oxazine ring, resulting in different reduced products.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the compound, depending on the reagents and conditions used.

Common reagents and conditions: : Typical reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Conditions may vary from mild to stringent, depending on the desired transformation.

Major products formed: : The major products formed from these reactions include various derivatives with modified functional groups, which could be further exploited for specialized applications in synthetic chemistry or material science.

Scientific Research Applications

2-(Dimethylamino)-4-methoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile finds extensive applications in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Potential use in biochemical studies for interaction with biomolecules.

  • Medicine: : Investigated for its potential pharmaceutical properties, including its role as an intermediate in drug synthesis.

  • Industry: : Utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often involving the formation of transient intermediates or complexes with other chemical species. These interactions can influence various biochemical pathways or chemical processes, depending on the specific application. The detailed mechanism would depend on the context of its use, whether it’s interacting with biological targets or participating in synthetic routes.

Comparison with Similar Compounds

List of similar compounds

  • 4-Methoxy-2-phenyl-6H-1,3-oxazine-6-one

  • 5-Cyano-4-methyl-2,6-dioxo-1,3-oxazine

  • 4-Methoxy-6-oxo-2-phenyl-1,3-oxazine

This compound’s unique structure and properties open up a plethora of possibilities for its application across various scientific disciplines.

Properties

IUPAC Name

2-(dimethylamino)-4-methoxy-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11(2)8-10-6(13-3)5(4-9)7(12)14-8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQCDKARJMKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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